![molecular formula C21H14N3+ B492329 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B492329.png)
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-methyl-3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate arrangement of nitrogen and carbon atoms, which contribute to its stability and reactivity
准备方法
The synthesis of 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve cyclization reactions, where smaller molecular units are combined to form the hexacyclic structure. Industrial production methods may include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitrogen and carbon atoms within the hexacyclic structure.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of hexacyclic structures and their reactivity. In biology, it has potential applications in drug design and development due to its unique structure and reactivity. In medicine, it may be explored for its potential therapeutic properties. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene involves its interaction with molecular targets and pathways within biological systems. The compound’s hexacyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Compared to other similar compounds, 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene stands out due to its unique hexacyclic structure and the presence of multiple nitrogen atoms. Similar compounds include other hexacyclic structures with varying arrangements of nitrogen and carbon atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which contributes to its stability and reactivity.
属性
分子式 |
C21H14N3+ |
|---|---|
分子量 |
308.4g/mol |
IUPAC 名称 |
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C21H14N3/c1-23-17-10-2-3-11-18(17)24-19(23)12-16-14-8-4-6-13-7-5-9-15(20(13)14)21(16)22-24/h2-12H,1H3/q+1 |
InChI 键 |
TZVOHUOWCRKMGJ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC=CC=C61 |
规范 SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC=CC=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)
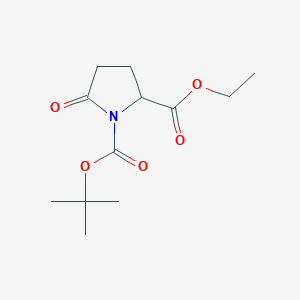
![8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B492336.png)
![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)
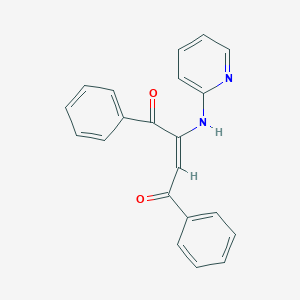
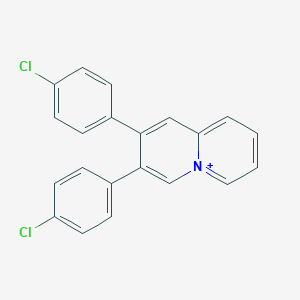
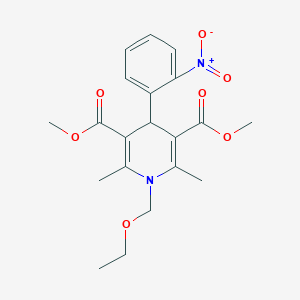

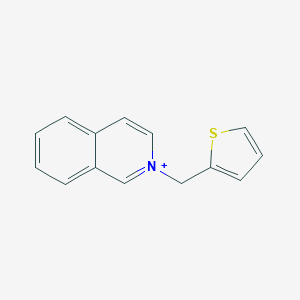
![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
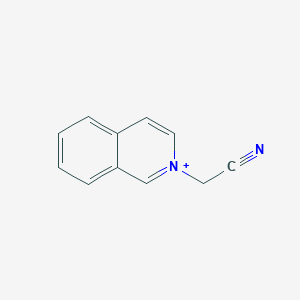
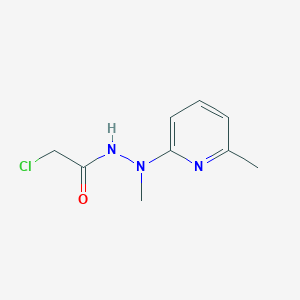
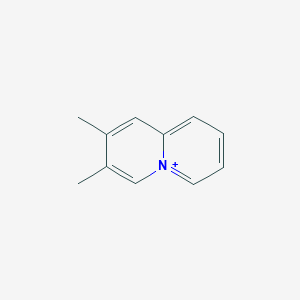
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
